molecular formula C19H19NO2 B2377337 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097863-02-8

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2377337
CAS No.: 2097863-02-8
M. Wt: 293.366
InChI Key: HRCJLKDANRNAFN-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that features a benzofuran ring fused with a pyrrolidine ring

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a manner that modulates the function of these proteins, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target protein and the context within the cell.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that could affect its absorption and metabolism .

Result of Action

The molecular and cellular effects of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, potential effects could include changes in cell proliferation, induction of apoptosis, inhibition of bacterial growth, reduction of oxidative stress, or inhibition of viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine precursors. One common method involves the Friedel-Crafts acylation of benzofuran to introduce the benzoyl group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules. Examples are 2,3-dihydrobenzofuran and benzoylpyrrolidine.

Uniqueness

What sets 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine apart is its unique combination of the benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(14-4-2-1-3-5-14)20-10-8-17(13-20)15-6-7-18-16(12-15)9-11-22-18/h1-7,12,17H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJLKDANRNAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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